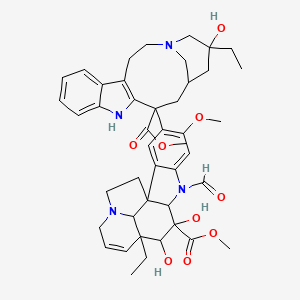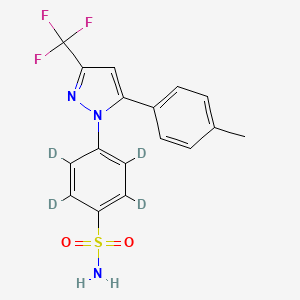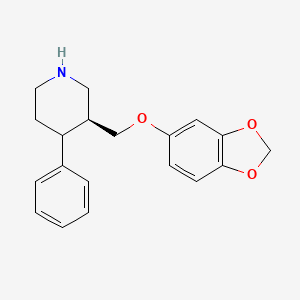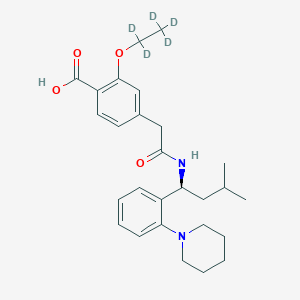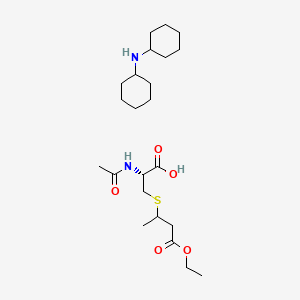![molecular formula C23H34O7 B1140493 (1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one CAS No. 76265-48-0](/img/structure/B1140493.png)
(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nodusmicin is a macrolide antibiotic. It has activity against antibiotic-susceptible and -resistant S. aureus with MIC values of 125, 250, and 250 μg/ml for UC-76, UC-6685, and UC-6690 strains, respectively.
Nodusmicin is a natural product found in Nocardia argentinensis with data available.
Mechanism of Action
- Nodusmicin is a 23-membered macrolide antibiotic, isolated as a co-metabolite of nargenicin from Nocardia sp. CS682 . Its primary target is the bacterial ribosome.
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Nodusmicin interacts with various biomolecules in biochemical reactions. A key enzyme involved in its biosynthesis is NgnL, which belongs to the α/β-hydrolase superfamily . NgnL has been found to perform regiospecific acetylation of nodusmicin at 18-OH in the presence of acetyl-CoA as an acetate donor .
Cellular Effects
It is known that Nodusmicin has potent antibiotic activity against both aerobic and anaerobic bacteria .
Molecular Mechanism
The molecular mechanism of Nodusmicin involves the acetylation of the compound. The enzyme NgnL performs regiospecific acetylation of Nodusmicin at 18-OH in the presence of acetyl-CoA as an acetate donor . This process is crucial for the biosynthesis of 18-O-acetyl Nodusmicin .
Metabolic Pathways
Nodusmicin is involved in specific metabolic pathways. The enzyme NgnL, which performs regiospecific acetylation of Nodusmicin, plays a crucial role in its biosynthesis
Properties
CAS No. |
76265-48-0 |
|---|---|
Molecular Formula |
C23H34O7 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(1S,3R,4R,5R,6R,7S,8R,11S,13R,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one |
InChI |
InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8-/t10-,12-,13-,14-,15-,16-,17+,18-,19-,20+,21-,23+/m1/s1 |
InChI Key |
LUCYVUUQBYQHOV-DWYOGVBUSA-N |
SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |
Isomeric SMILES |
C[C@@H]1/C=C(\[C@]23[C@@H](C[C@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)/C |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |
Appearance |
White solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


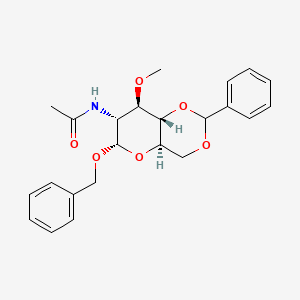
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate](/img/structure/B1140412.png)
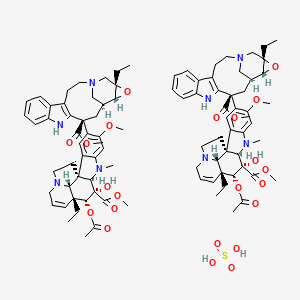

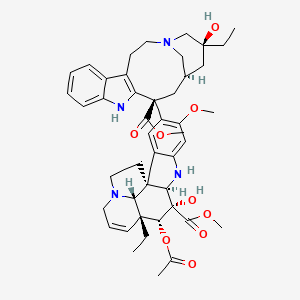
![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)

